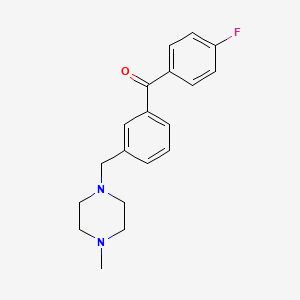

4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step procedures. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step process starting from 2-(pentafluorophenyl)benzazoles . Another example is the synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones, which are produced by cyclization of 2-hydroxyacetophenone hydrazones followed by treatment with alcohols or F-TEDA-BF4 . These methods could potentially be adapted for the synthesis of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzophenones and benzoxazinones is characterized by the presence of fluorine atoms, which can significantly influence the chemical properties of these compounds. The presence of fluorine can enhance the acidity of adjacent functional groups, as seen in the high acidity of the fluorophenol moiety in the fluorescent probes . This property is crucial for the sensitivity and selectivity of these compounds in their applications.

Chemical Reactions Analysis

Fluorinated compounds such as those described in the papers are reactive towards certain conditions and reagents. For example, the fluorophenol moiety in the fluorescent probes is sensitive to pH changes, showing a large fluorescence enhancement under basic conditions . Additionally, the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone demonstrates the reactivity of fluorinated intermediates in a Friedel–Crafts reaction, which is a key step in the synthesis of many aromatic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to increased stability and lipophilicity of the compounds. The papers suggest that the fluorinated compounds have specific reactivity towards metal cations and pH, which is a result of their unique electronic and structural properties . These properties are essential for the design of fluorescent probes and could also be relevant to the properties of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone.

Scientific Research Applications

Fluorinated Benzophenone Derivatives in Alzheimer's Disease Research

The compound 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone and its derivatives have been explored for their potential in treating Alzheimer's disease. Fluorinated benzophenone derivatives were studied as multipotent agents targeting β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as countering intracellular ROS formation. Among the series, certain derivatives demonstrated balanced micromolar potency against these targets, highlighting their potential as lead compounds for anti-Alzheimer's disease drug candidates (Belluti et al., 2014).

Synthesis and Chemical Analysis

The synthesis and chemical properties of derivatives of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone have been extensively studied. For instance, a series of substituted compounds were synthesized and their structures confirmed through various spectroscopic methods. Statistical analysis of the observed spectral data provided insights into the effects of substituents on these compounds (Balaji et al., 2015).

Anti-Cancer Properties

The anti-cancer properties of novel benzophenone analogs have been a significant focus of research. These analogs have been shown to have angiopreventive and in vitro tumor inhibition activities. Further investigation into the structure-activity relationship of these compounds has revealed that specific substitutions on the benzophenone ring can result in enhanced potency against cancer progression (Mohammed & Ara Khanum, 2018).

Chemical Synthesis and Applications

The compound and its derivatives have been involved in various chemical synthesis processes and applications. This includes the synthesis of benzophenone-based NNRT inhibitors for HIV-1, indicating the versatility of this compound in medicinal chemistry applications (Wang et al., 2012).

Material Science and Polymer Research

In material science, the compound has been used in the synthesis of polymers and other complex molecules. For example, sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) were synthesized for applications in proton exchange membranes, showcasing the compound's relevance in advanced material research (Ghassemi et al., 2004).

properties

IUPAC Name |

(4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-3-2-4-17(13-15)19(23)16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONBNFIQRJGAPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643426 |

Source

|

| Record name | (4-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898788-68-6 |

Source

|

| Record name | Methanone, (4-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)